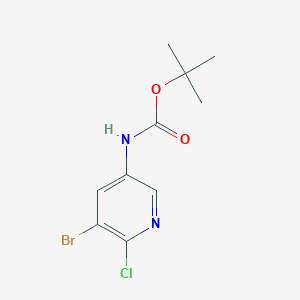
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
5-bromo-6-chloropyridine+tert-butyl chloroformate→tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as solvent.
Hydrolysis: Aqueous HCl or NaOH.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Hydrolysis Products: The primary amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Explored as a potential agrochemical for pest control.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine and chlorine substituents can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. The carbamate group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
Comparison:
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate and tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate have similar structures but differ in the position of the bromine and chlorine atoms on the pyridine ring. This positional difference can significantly affect their chemical reactivity and biological activity.
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate lacks the bromine substituent, which may result in different electronic properties and reactivity.
Conclusion
tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNAOYQNEWLLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464178 |
Source


|
| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-59-5 |
Source


|
| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














